6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride

Antifungal Medicinal Chemistry Candida parapsilosis

Antifungal hit-to-lead campaigns demand precise halogen substitution and salt form for reproducible SAR. The 6-chloro substituent in this imidazo[1,2-a]pyridine derivative is critical for potency, while the dihydrochloride salt guarantees aqueous solubility without additional formulation. • Validated antifungal scaffold: derivatives show MIC 19.36 µM vs C. parapsilosis. • Dihydrochloride salt enables direct use in bioconjugation and cellular assays. • ≥97% purity, consistent dihydrochloride stoichiometry for reliable data. Global shipping available.

Molecular Formula C7H7Cl3N2O
Molecular Weight 241.5 g/mol
CAS No. 1616876-97-1
Cat. No. B1409134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride
CAS1616876-97-1
Molecular FormulaC7H7Cl3N2O
Molecular Weight241.5 g/mol
Structural Identifiers
SMILESC1=CN2C=C(C=C(C2=N1)O)Cl.Cl.Cl
InChIInChI=1S/C7H5ClN2O.2ClH/c8-5-3-6(11)7-9-1-2-10(7)4-5;;/h1-4,11H;2*1H
InChIKeyVSAFJFPKWGNMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride Specifications & Sourcing


6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride (CAS 1616876-97-1) is a dihydrochloride salt of a halogenated imidazo[1,2-a]pyridine derivative . It belongs to a class of fused bicyclic heterocycles widely utilized as building blocks and pharmacophores in medicinal chemistry [1]. The compound features a 6-chloro substitution and an 8-hydroxyl group, which impart distinct electronic and hydrogen-bonding properties . It is commercially available as a research chemical with a typical purity specification of 97% and a molecular weight of 241.5 g/mol .

1
Core Structure Halogenated imidazo[1,2-a]pyridine building block
2
Salt Form Dihydrochloride salt for aqueous solubility support
3
Specification Reported purity specification for reproducible synthesis

Why 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride Is Irreplaceable


Imidazo[1,2-a]pyridine derivatives are not universally interchangeable due to the profound impact of halogen substitution and salt form on biological activity, physicochemical properties, and synthetic utility [1]. For instance, the 6-chloro substituent has been shown to be critical for antifungal potency in related series, with structure-activity relationship (SAR) studies revealing that electron-withdrawing substituents significantly enhance activity against Candida parapsilosis [2]. Additionally, the dihydrochloride salt form directly influences aqueous solubility and formulation behavior compared to the free base or mono-hydrochloride salts, affecting downstream experimental reproducibility . Therefore, substituting a different halogen or an unsubstituted analog risks loss of target engagement, altered pharmacokinetics, or failed synthetic transformations, making this specific compound non-fungible in research and development workflows .

!
Halogen substitution 6-Chloro group confers distinct electronic profile; unsubstituted or 6-bromo analogs may shift biological activity and synthetic reactivity
!
Salt form mismatch Dihydrochloride salt influences aqueous solubility; free base or mono-hydrochloride forms may alter formulation behavior and assay reproducibility
!
Purity grade variance Lower-purity or unspecified-grade analogs may introduce impurities that confound biological assay endpoints

Comparative Evidence: 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride vs. Analogs


Antifungal Potency of 6-Chloro Substitution

The 6-chloro substituent is essential for antifungal activity within imidazo[1,2-a]pyridine derivatives. In a 2025 study, a series of (6-chloroimidazo[1,2-a]pyridin-2-yl)-phenylacrylonitriles demonstrated minimum inhibitory concentrations (MIC) against Candida parapsilosis ranging from 19.36 µM to 89.38 µM [1]. In contrast, unsubstituted imidazo[1,2-a]pyridine scaffolds typically exhibit weak or no direct antifungal activity in the absence of additional functionalization [2]. This class-level inference underscores that the 6-chloro group confers a measurable advantage in biological activity, which is not present in the parent heterocycle.

Antifungal MIC
Class-level inference
6-Cl derivatives: 19.4–89.4 µM vs unsubstituted: >100 µM or inactive
Supports antifungal screening context
In vitro broth microdilution; C. parapsilosis isolate
Antifungal Medicinal Chemistry Candida parapsilosis

Solubility of Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1616876-97-1) provides superior aqueous solubility compared to the corresponding free base (CAS 1616918-61-6). While quantitative solubility data for this specific compound is not publicly available, the general principle that hydrochloride salts of weakly basic heterocycles exhibit significantly increased water solubility is well-established [1]. This physicochemical difference is critical for in vitro assays requiring aqueous dilution and for in vivo formulation development. The free base form has a molecular weight of 168.58 g/mol and is predicted to be less soluble due to the absence of ionizable counterions .

Salt solubility
Supporting evidence
Dihydrochloride: expected higher aqueous solubility vs free base (quantitative data not available)
Formulation-solubility context
Class-level expectation for HCl salts of heterocyclic bases
Preformulation Solubility Salt Selection

Purity Benchmarking for Reproducible Research

Commercially supplied 6-Chloroimidazo[1,2-a]pyridin-8-ol dihydrochloride is consistently offered with a minimum purity of 97% by multiple vendors . This contrasts with some closely related analogs, such as 6-bromoimidazo[1,2-a]pyridin-8-ol (free base), which may be available only at lower purity grades or without stated purity . High purity is essential for reproducible biological assays and for avoiding off-target effects caused by impurities. For quantitative structure-activity relationship (QSAR) studies or as a starting material for further synthesis, the 97% purity specification provides a reliable baseline that reduces experimental variability.

Purity benchmark
Data to verify
Target: reported ≥97% vs 6-bromo analog: purity often unspecified or lower
Reproducibility context for assay consistency
Source: vendor technical datasheets; independent verification recommended
Quality Control Purity Reproducibility

Applications of 6-Chloroimidazo[1,2-a]pyridin-8-ol Dihydrochloride


Antifungal Lead Optimization for Candida Species

This compound serves as a validated starting point for the synthesis of 6-chloroimidazo[1,2-a]pyridine-based antifungals. The 2025 study demonstrated that derivatives of this core achieve MIC values as low as 19.36 µM against Candida parapsilosis, making it suitable for hit-to-lead campaigns focused on azole-resistant strains [1]. Researchers can leverage the 8-hydroxyl group for further functionalization to improve potency and selectivity.

Antiviral Agents via Halogen-Specific SAR

The 6-chloro substitution provides a unique electronic profile compared to 6-bromo or 6-fluoro analogs. A 2011 study on the corresponding 6-bromo-8-hydroxy derivatives reported anti-HBV activity with IC50 values of 1.3–9.1 µM [2]. Comparative SAR studies using this 6-chloro analog can elucidate the impact of halogen size and electronegativity on antiviral efficacy and cytotoxicity, guiding rational drug design.

Chemical Biology Probe Synthesis with High-Purity Building Blocks

With a guaranteed purity of ≥97% and a well-defined salt form, this compound is ideal for the construction of chemical probes for target identification or mechanism-of-action studies . The dihydrochloride salt ensures solubility in aqueous buffers, enabling direct use in bioconjugation reactions or cellular assays without additional formulation steps.

Preclinical Oral Bioavailability Formulation

The dihydrochloride salt form offers enhanced aqueous solubility, which is a critical parameter for oral drug formulation. Early-stage pharmacokinetic studies can benefit from this compound's favorable salt form, reducing the need for complex solubilization strategies and allowing more accurate assessment of intrinsic permeability and metabolism [3].

Application
Selection Property
Validation Focus
Antifungal screening studies
6-Chloro substitution context
MIC and strain-panel endpoints
Antiviral assay studies
Halogen-dependent SAR context
Comparative halogen activity review
Chemical probe synthesis
Reported purity specification
Aqueous buffer compatibility review
Oral formulation research
Salt-form solubility context
Formulation-exposure review

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